molecular formula C13H19N3O4 B6201073 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 2703771-33-7

7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6201073
CAS No.: 2703771-33-7
M. Wt: 281.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a specialized chemical used in various scientific research fields. It is a part of the indazole family, known for its biological activity and potential therapeutic applications. This compound features a unique structure that makes it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves several steps. One common route is the cyclization of an appropriate hydrazone with an ester, followed by the introduction of the tert-butoxycarbonyl (Boc) group to protect the amine function. The reaction conditions usually require specific solvents, catalysts, and temperature controls to ensure the formation of the desired compound.

Industrial Production Methods: While specific industrial methods can vary, they generally aim for efficiency and scalability. The process might include the bulk synthesis of intermediate compounds, careful monitoring of reaction conditions, and purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction of the compound can yield different products, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or metal catalysts can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used under basic conditions.

Major Products: The major products from these reactions depend on the specific pathways and reagents involved, often leading to a variety of indazole derivatives with potential biological activities.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the creation of diverse indazole derivatives with unique properties.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Medicine: The compound is explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.

Industry: It is utilized in the development of new materials and chemicals, contributing to advancements in fields like pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, primarily involving the interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes by binding to their active sites, thereby regulating the activity of related biochemical pathways. The detailed pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • 7-amino-1H-indazole-3-carboxylic acid: Lacks the tert-butoxycarbonyl protection, offering different reactivity and applications.

  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Similar core structure but without the Boc-protected amine, leading to different chemical behavior.

Uniqueness: The presence of the tert-butoxycarbonyl group provides enhanced stability and selectivity in reactions, making 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid a versatile compound for various synthetic and research applications.

Properties

CAS No.

2703771-33-7

Molecular Formula

C13H19N3O4

Molecular Weight

281.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.